![molecular formula C21H27N3O2 B3448841 2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3448841.png)
2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide
Overview
Description
2-(3,5-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as DMXAA, is a small molecule with a unique structure that has been studied for its potential as an anti-cancer agent. DMXAA was first discovered in the 1990s and has been the subject of extensive research since then.
Scientific Research Applications
Early Discovery Research
This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the early stages of scientific research, where scientists explore its properties and potential applications.
Ligand Building Block
The symmetric biphenol 3,3’,5,5’-tetramethyl-2,2’-biphenol is a well-known ligand building block and is used in transition-metal catalysis . This compound could potentially be used in similar applications due to its structural similarity.
Asymmetric Addition Reactions
Biphenol 2 is used as a phosphoramidite ligand for asymmetric addition reactions of alkyl radicals to double bonds . This compound, with its similar structure, could potentially be used in similar reactions.
Hydroformylation Reactions
Biphenol 2 is used as a phosphite ligand in hydroformylation reactions to produce industrially valuable oxo chemicals . This compound could potentially be used in similar industrial applications.
Heck Alkylation Reactions
Biphenol 2 is used in Heck alkylation reactions . This compound could potentially be used in similar reactions due to its structural similarity.
Anti-HIV-1 Activity
It was shown that alkylation of 2-thiouracils with 1-bromo-2-(3,5-dimethylphenoxy)ethane in DMF takes place exclusively at the sulfur atom. The obtained 6-benzyl and 6-(2,6-difluorobenzyl) derivatives have clearly defined virus-inhibiting properties with respect to type 1 human immunodeficiency virus in vitro and suppress its reproduction by 50 .
properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-12-17(2)14-20(13-16)26-15-21(25)22-18-4-6-19(7-5-18)24-10-8-23(3)9-11-24/h4-7,12-14H,8-11,15H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVKRZJPZNMACE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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